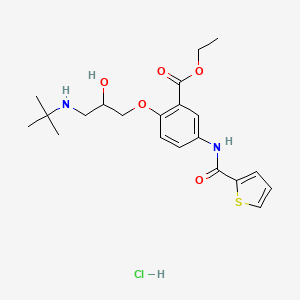
Tienoxolol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tienoxolol Hydrochloride is synthesized through a multi-step process involving the reaction of ethyl 2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-(thiophene-2-carbonylamino)benzoate with hydrochloric acid . The synthesis involves the formation of key intermediates, including ketothiophene, alkyl benzoate, and arylpropanolamine, which are combined to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using high-pressure liquid chromatography (HPLC) coupled with mass spectrometry (MS) for purification and quality control . The process ensures high purity and stability of the final product, which is essential for its therapeutic efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Tienoxolol Hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, dehydration, and transamidation . These reactions are crucial for understanding the compound’s stability and degradation pathways.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and leads to the breakdown of the ester moiety.
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Dehydration: Often facilitated by heating or using dehydrating agents like sulfuric acid.
Transamidation: Requires the presence of amines and is usually conducted under mild conditions.
Major Products Formed
The major products formed from these reactions include various degradation products that result from the breakdown of the ester, amine, and thiophene functional groups .
Aplicaciones Científicas De Investigación
Tienoxolol Hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Tienoxolol Hydrochloride exerts its effects by binding to beta-adrenergic receptors, specifically the β1 and β2 receptors . This binding inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . The compound’s molecular targets include the β1 and β2 adrenergic receptors, and its action involves the inhibition of cyclic AMP (cAMP) production, which reduces the overall sympathetic nervous system activity .
Comparación Con Compuestos Similares
Similar Compounds
Atenolol: Another beta-blocker used for similar indications but with different pharmacokinetic properties.
Metoprolol: A beta-blocker with a higher selectivity for β1 receptors compared to Tienoxolol Hydrochloride.
Propranolol: A non-selective beta-blocker that affects both β1 and β2 receptors.
Uniqueness
This compound is unique due to its dual action as both a diuretic and a beta-adrenergic receptor antagonist . This dual functionality makes it particularly effective in managing hypertension and related cardiovascular conditions .
Propiedades
Número CAS |
97067-66-8 |
|---|---|
Fórmula molecular |
C21H29ClN2O5S |
Peso molecular |
457.0 g/mol |
Nombre IUPAC |
ethyl 2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-(thiophene-2-carbonylamino)benzoate;hydrochloride |
InChI |
InChI=1S/C21H28N2O5S.ClH/c1-5-27-20(26)16-11-14(23-19(25)18-7-6-10-29-18)8-9-17(16)28-13-15(24)12-22-21(2,3)4;/h6-11,15,22,24H,5,12-13H2,1-4H3,(H,23,25);1H |
Clave InChI |
FWGXTTIVZNMWES-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CS2)OCC(CNC(C)(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
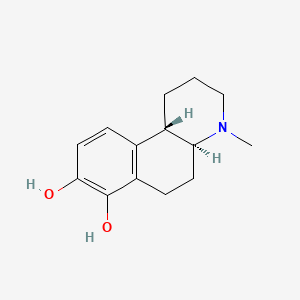
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)

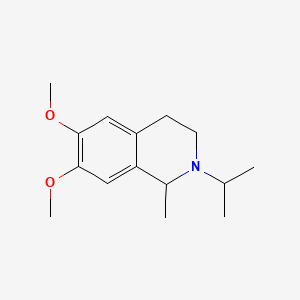
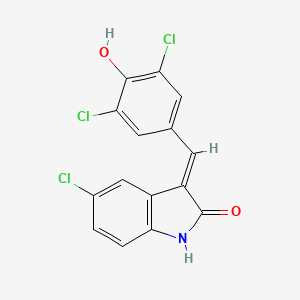
![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)
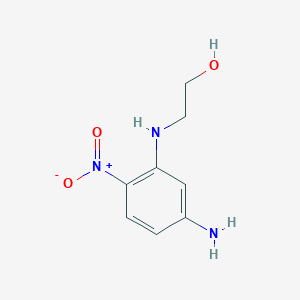
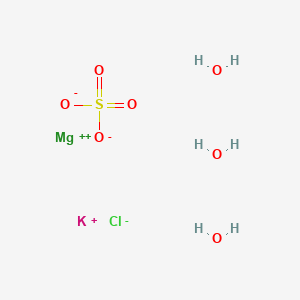

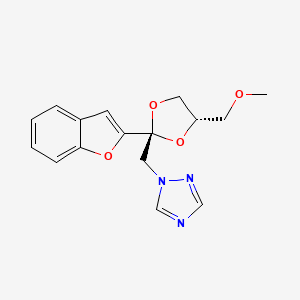
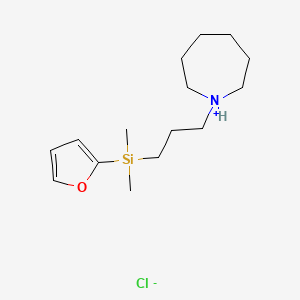
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)

